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Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in overcoming
challenges associated with the in vivo delivery of PF-06835919.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of PF-068359197

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in
fructose metabolism.[1][2] It blocks the conversion of fructose to fructose-1-phosphate, thereby
mitigating the downstream metabolic effects of excessive fructose consumption, such as
increased fat production in the liver.[3] There are two isoforms of KHK, KHK-C and KHK-A, and
PF-06835919 inhibits both with high potency.[1]

Q2: What are the main challenges in the in vivo delivery of PF-068359197

Like many small molecule inhibitors, the primary challenges with PF-06835919 for in vivo
studies can include:

e Low aqueous solubility: As a hydrophobic molecule, achieving a stable and homogenous
formulation for administration can be difficult.

» Vehicle selection: Identifying a suitable vehicle that ensures solubility, stability, and minimizes
toxicity is crucial for reliable experimental outcomes.
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e Pharmacokinetics: The compound exhibits a short half-life in some preclinical species,
necessitating a well-designed dosing regimen to maintain adequate exposure.[2]

» Metabolism and clearance: PF-06835919 is metabolized by cytochrome P450 enzymes and
is a substrate for hepatic uptake transporters, which can influence its bioavailability and
tissue distribution.[1][3]

Q3: What are the known off-target effects or toxicities of PF-06835919?

Preclinical and clinical studies have shown that PF-06835919 is generally well-tolerated.[2][4]
[5] Toxicological investigations in rats and dogs did not reveal any development-limiting effects.
[2] While in vitro studies initially suggested a potential for PF-06835919 to induce CYP3A4, a
follow-up clinical study demonstrated this to be a false positive, and it is not considered a
CYP3A4 inducer in vivo.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with
PF-06835919.
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Problem

Potential Cause

Recommended Solution

Precipitation of PF-06835919

in the dosing vehicle

- Low solubility in the chosen
vehicle.- Incorrect preparation

method.

- Use a co-solvent system
such as DMSO and PEG300.-
Prepare a suspension in a
vehicle like methylcellulose.
Ensure proper homogenization
before each administration.-
Gently warm the formulation to
aid dissolution, but be cautious
of compound stability at

elevated temperatures.

High viscosity of the
formulation, making oral

gavage difficult

- High concentration of viscous
components like PEG or

suspending agents.

- Gently warm the formulation
to 37°C to reduce viscosity
before administration.- Use a
gavage needle with a wider
gauge.- Optimize the
concentration of the viscous
agent to the minimum required

for a stable formulation.

High variability in plasma
concentrations between

animals

- Inconsistent oral gavage
technique.- Formulation
instability leading to
inconsistent dosing.-
Differences in food intake
among animals affecting

absorption.

- Ensure all personnel are
thoroughly trained in proper
oral gavage technique.-
Prepare fresh formulations
daily and ensure they are
homogenous before each
administration.- Standardize
the fasting and feeding
schedule for the animals in the

study.

Sub-optimal therapeutic effect

despite correct dosage

- Inadequate plasma exposure
due to rapid metabolism or

clearance.

- Consider twice-daily dosing
to maintain adequate
exposure, as has been done in
some preclinical studies.[2]-
Evaluate the pharmacokinetic

profile in your specific animal
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model to optimize the dosing

regimen.

Quantitative Data Summary

The following tables summarize key quantitative data for PF-06835919 from preclinical studies.

Table 1: In Vitro Potency of PF-06835919

Target IC50 (nM)
KHK-C 8.4[1]
KHK-A 66[1]

Table 2: Preclinical Pharmacokinetic Parameters of PF-06835919 (Intravenous Dosing)

Species Clearance (mL/min/kg) Volume of Distribution (L/kg)
Rat 0.4 - 1.3[1] 0.17 - 0.38[1]
Dog 0.4 -1.3[1] 0.17 - 0.38[1]
Monkey 0.4 - 1.3[1] 0.17 - 0.38[1]

Table 3: Unbound Liver-to-Plasma Ratio (Kpuu) of PF-06835919

Species In Vitro (Hepatocytes) In Vivo (Intravenous Dosing)
Rat ~4[1] 2.5[1]

Monkey N/A 15[1]

Human ~10[1] N/A

Experimental Protocols

Formulation Protocol for Oral Administration in Mice
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This protocol is based on a study where PF-06835919 was administered orally to mice.[6]
Materials:

e PF-06835919

o Methylcellulose

« Sterile water for injection

e Mortar and pestle or homogenizer

o Magnetic stirrer and stir bar

e Analytical balance

e Volumetric flasks and pipettes

Procedure:

e Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding
methylcellulose to sterile water while stirring continuously. Leave the solution to stir overnight
at 4°C to ensure complete dissolution.

o Compound Weighing: Accurately weigh the required amount of PF-06835919 based on the
desired dose and the number of animals.

e Suspension Preparation:

o Levigate the weighed PF-06835919 powder with a small amount of the 0.5%
methylcellulose vehicle to form a smooth paste.

o Gradually add the remaining vehicle to the paste while continuously mixing to achieve the

final desired concentration.
o Use a homogenizer or sonicator to ensure a uniform and fine suspension.

e Administration:
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o Before each administration, thoroughly vortex the suspension to ensure homogeneity.

o Administer the formulation to mice via oral gavage at the calculated volume. A common
dosing volume is 10 mL/kg.

o In some studies, a twice-daily dosing regimen of 15 mg/kg has been used to ensure
adequate exposure.[6]
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Caption: Mechanism of action of PF-06835919 in the fructose metabolism pathway.
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Caption: General experimental workflow for in vivo studies with PF-06835919.
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Caption: Troubleshooting decision tree for PF-06835919 in vivo experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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